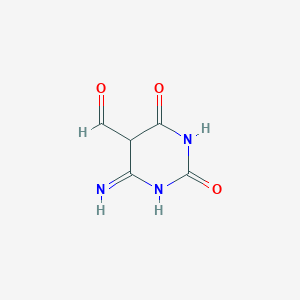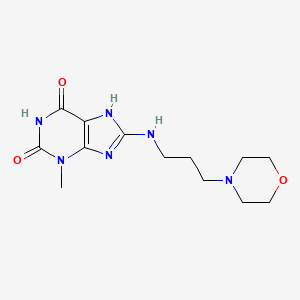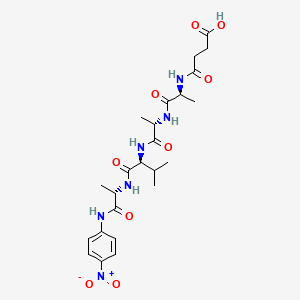
Suc-Ala-Ala-Val-Ala-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-Ala-Ala-Val-Ala-pNA, also known as N-Succinyl-Alanine-Alanine-Valine-Alanine-para-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of elastase and other proteases. This compound is particularly valuable in research due to its ability to release para-nitroaniline upon enzymatic cleavage, which can be quantified colorimetrically.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Val-Ala-pNA typically involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the para-nitroanilide group. The process generally includes:
Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect the amino groups of the amino acids.
Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Deprotection: The protecting groups are removed to yield the free peptide.
Attachment of para-Nitroanilide: The para-nitroanilide group is attached to the peptide using standard peptide coupling techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude peptide is purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Quality Control: The final product is subjected to rigorous quality control measures, including mass spectrometry and NMR (Nuclear Magnetic Resonance) spectroscopy, to ensure purity and correct structure.
Análisis De Reacciones Químicas
Types of Reactions
Suc-Ala-Ala-Val-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases para-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Proteases: Enzymes such as elastase, trypsin, and chymotrypsin are commonly used to catalyze the hydrolysis of this compound.
Buffers: Reactions are typically carried out in buffered solutions, such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer at pH 7.5.
Temperature: The reactions are usually performed at physiological temperatures (37°C).
Major Products
The primary product of the hydrolysis reaction is para-nitroaniline, which is released from the peptide substrate and can be quantified by measuring absorbance at 405 nm.
Aplicaciones Científicas De Investigación
Suc-Ala-Ala-Val-Ala-pNA is widely used in various scientific research fields:
Chemistry
Enzyme Kinetics: It is used to study the kinetics of protease enzymes by measuring the rate of hydrolysis.
Inhibitor Screening: Researchers use this compound to screen for potential protease inhibitors by observing changes in hydrolysis rates.
Biology
Protease Activity Assays: It is employed in assays to measure the activity of proteases in biological samples, such as blood or tissue extracts.
Cell Signaling Studies: The compound helps in understanding the role of proteases in cell signaling pathways.
Medicine
Disease Biomarkers: this compound is used to detect elevated protease levels in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Drug Development: It aids in the development of drugs targeting proteases involved in various diseases.
Industry
Quality Control: The compound is used in industrial settings to monitor the activity of proteases in enzyme preparations and formulations.
Mecanismo De Acción
The mechanism of action of Suc-Ala-Ala-Val-Ala-pNA involves its hydrolysis by proteases. The peptide bond between the valine and alanine residues is cleaved, releasing para-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the concentration of para-nitroaniline produced.
Molecular Targets and Pathways
Proteases: The primary molecular targets are protease enzymes, including elastase, trypsin, and chymotrypsin.
Pathways: The compound is involved in pathways related to protein degradation and turnover, as well as inflammatory responses where proteases play a critical role.
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Ala-Ala-pNA: A similar compound with three alanine residues instead of valine, used for similar applications.
Suc-Ala-Ala-Pro-Phe-pNA: Another related compound with a different peptide sequence, used to study different proteases.
N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNA: A variant with a methoxysuccinyl group, offering different solubility and reactivity properties.
Uniqueness
Suc-Ala-Ala-Val-Ala-pNA is unique due to its specific peptide sequence, which provides selectivity for certain proteases. The presence of valine in the sequence can influence the substrate’s binding affinity and hydrolysis rate, making it suitable for specific assays and applications.
Propiedades
Fórmula molecular |
C24H34N6O9 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33)/t13-,14-,15-,20-/m0/s1 |
Clave InChI |
IYHHIHIBYVIDMJ-KZDUYQQSSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


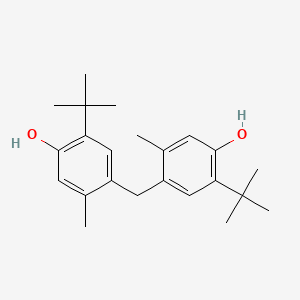
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
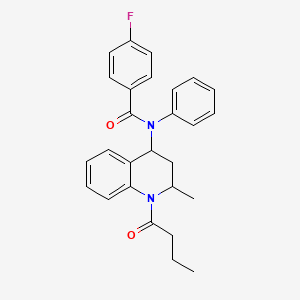
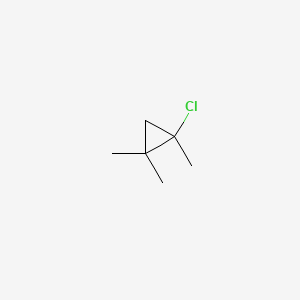
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
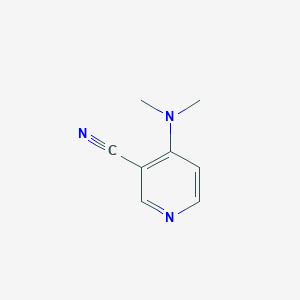
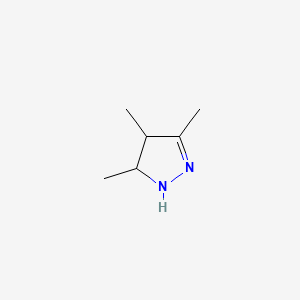

![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
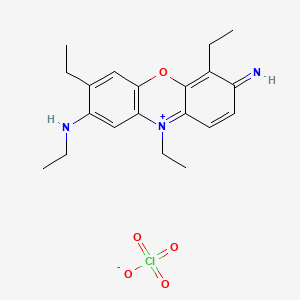
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
